4-(2-Methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine
Overview
Description
“4-(2-Methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of “4-(2-Methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine” includes a total of 30 bonds, 19 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ether, 1 Pyrrole, and 1 Pyrimidine .
Scientific Research Applications
- Pyrimidines, including derivatives like 4-(2-Methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine, exhibit anti-inflammatory effects. These compounds inhibit the expression and activity of key inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins .
- The introduction of a 4-methoxyphenyl group at position 7 enhances the anti-inflammatory activity of pyrimidines .
- Researchers have synthesized halogenated compounds known as ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’. These compounds hold promise as targeted kinase inhibitors (TKIs) for various diseases .
Anti-Inflammatory Properties
Kinase Inhibition
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-(2-Methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine are protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism .
Mode of Action
4-(2-Methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal functioning of the cell, leading to changes in cell growth and metabolism .
Biochemical Pathways
The compound affects the protein kinase pathways . Protein kinases are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . By inhibiting protein kinases, the compound disrupts these pathways, leading to downstream effects on cell growth and metabolism .
Pharmacokinetics
Most of the synthesized pyrimidine derivatives were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the compound’s action is the disruption of normal cell growth and metabolism . This disruption can lead to cell death, making the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
properties
IUPAC Name |
4-(2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-13-7-5-6-10-16(13)22-18-15-11-17(14-8-3-2-4-9-14)23-19(15)21-12-20-18/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKPLDDGMIKJMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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